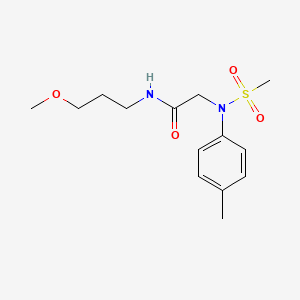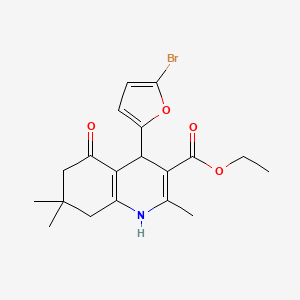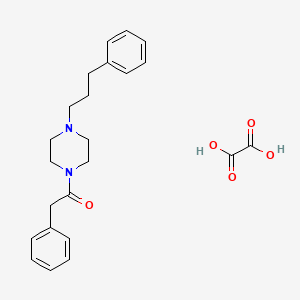![molecular formula C14H13NO2 B5215233 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione CAS No. 113417-34-8](/img/structure/B5215233.png)
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
Übersicht
Beschreibung
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione, also known as PNU-120596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves the inhibition of several important cellular pathways involved in disease progression. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are key signaling pathways involved in cancer cell proliferation and migration. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to disease progression. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione in lab experiments include its potent inhibitory effects on multiple cellular pathways involved in disease progression, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to protect neurons from oxidative stress and inflammation. Additionally, this compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials. The limitations of using 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione. One potential direction is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance its efficacy in cancer treatment. Additionally, the development of more potent and selective inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways may lead to improved therapeutic outcomes. Another potential direction is the investigation of this compound in other disease models, such as cardiovascular disease or metabolic disorders, to explore its potential therapeutic applications in these areas. Overall, the study of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has the potential to lead to the development of new and effective therapies for a wide range of diseases.
Synthesemethoden
The synthesis of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves a multi-step process that begins with the reaction of 4,5,6,7-tetrahydro-1H-indole-2,3-dione with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to yield the intermediate compound, which is further reacted with 4,4-dimethyl-2-oxazoline to obtain 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies as a potent inhibitor of several important cellular pathways involved in disease progression. In cancer, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit the proliferation and migration of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to disease progression. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-9-5-3-4-6-10(9)11-7-12(16)13(17)15(11)14/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYPWURGPMTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=CC(=O)C(=O)N31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386136 | |
| Record name | Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
CAS RN |
113417-34-8 | |
| Record name | Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)


![N~1~-(3-acetylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5215199.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5215201.png)
![N-[2-(1H-indol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B5215208.png)

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![4-(3,4-dimethylphenyl)-2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5215227.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)
